molecular formula C₇H₆O₂S B013650 4-Mercaptobenzoic acid CAS No. 1074-36-8

4-Mercaptobenzoic acid

Cat. No. B013650
Key on ui cas rn: 1074-36-8
M. Wt: 154.19 g/mol
InChI Key: LMJXSOYPAOSIPZ-UHFFFAOYSA-N
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Patent
US07566781B2

Procedure details

An ethanol/water mixed solution (2/1, 60 mL) of 4-mercaptobenzenecarboxylic acid (1.0 g), 2-chloromethylpyridine hydrochloride (2.1 g) and potassium carbonate (4.5 g) was heated under reflux for 4 hours. The organic solvent was evaporated off under reduced pressure, and aqueous 5 N hydrochloric acid solution was added to the residue until it became acidic. Water was evaporated off under reduced pressure, and DMF was added to the resulting residue and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified through silica gel column chromatography (chloroform/methanol=9/1 to 4/1) to obtain the entitled compound (650 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.Cl.Cl[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)C.O>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:13][S:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
SC1=CC=C(C=C1)C(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ethanol water
Quantity
60 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated off under reduced pressure, and aqueous 5 N hydrochloric acid solution
ADDITION
Type
ADDITION
Details
was added to the residue until it
CUSTOM
Type
CUSTOM
Details
Water was evaporated off under reduced pressure, and DMF
ADDITION
Type
ADDITION
Details
was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (chloroform/methanol=9/1 to 4/1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CSC1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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